Clindamycin 3-Palmitate Hydrochloride

Description

Significance within Pharmaceutical Sciences and Prodrug Development Paradigms

The primary significance of Clindamycin (B1669177) 3-Palmitate Hydrochloride in pharmaceutical sciences lies in its successful application of the prodrug concept to overcome a significant formulation challenge: the profound bitterness of its parent molecule, clindamycin hydrochloride. patsnap.comgoogle.com This attribute is particularly problematic for pediatric and geriatric patient populations, where compliance can be a major obstacle to effective therapy. By masking the taste, the palmitate ester facilitates the formulation of more palatable oral suspensions, a critical advancement for pediatric medicine. patsnap.compatsnap.com

This compound serves as a classic example within prodrug development paradigms, where a temporary chemical modification of a pharmacologically active agent is used to improve its physicochemical or pharmacokinetic properties. uobabylon.edu.iqmdpi.com The esterification of clindamycin with palmitic acid, a long-chain fatty acid, significantly alters its properties to improve palatability without compromising its ultimate bioavailability, as the ester is efficiently cleaved post-absorption to yield the active drug. nih.govvgregion.se Pharmacokinetic studies have demonstrated that despite being a prodrug, Clindamycin Palmitate Hydrochloride reaches peak active serum concentrations of clindamycin at the same time as the parent compound, clindamycin hydrochloride, indicating rapid and effective hydrolysis. nih.govnih.gov This strategic chemical modification exemplifies how prodrug design can successfully address specific drug delivery and patient acceptance issues.

Evolution of Research Trajectories for Ester Prodrugs of Clindamycin

The research trajectory for clindamycin prodrugs has been driven by the need to address specific limitations of the parent drug for different routes of administration. Clindamycin, derived from lincomycin (B1675468), presented challenges such as poor water solubility and pain upon injection in its base form, and extreme bitterness in its oral hydrochloride salt form. uobabylon.edu.iqdrugbank.commu.edu.iq

Initial research efforts led to the development of Clindamycin 2-Phosphate . This phosphate (B84403) ester significantly increases the water solubility of the drug, making it suitable for parenteral (injectable) formulations and reducing injection site pain. uobabylon.edu.iqmu.edu.iqresearchgate.net Research on clindamycin phosphate focused on its aqueous stability, kinetics of hydrolysis, and formulation into intravenous and topical preparations. researchgate.netsemanticscholar.org

Subsequently, to address the palatability issue for oral administration, research shifted towards different esterification strategies, culminating in the development of Clindamycin 3-Palmitate Hydrochloride . patsnap.com The research focus for this compound was distinct from the phosphate ester. Key areas of investigation included:

Taste Masking: Evaluating the effectiveness of the long-chain palmitate ester in concealing the bitter taste of clindamycin. patsnap.com

Hydrolysis Kinetics: Ensuring the ester was stable enough for shelf life in a formulation but labile enough to be rapidly hydrolyzed by bodily enzymes to release active clindamycin after administration. nih.govnih.gov

Oral Bioavailability: Conducting pharmacokinetic studies, particularly in the target pediatric population, to confirm that the prodrug delivered therapeutic concentrations of active clindamycin. nih.govvgregion.se

Formulation Science: Developing stable and effective oral suspensions and later, dispersible tablets, to improve ease of use and dosing accuracy. google.comresearchgate.net

The evolution from the phosphate ester for injection to the palmitate ester for oral use highlights a strategic research trajectory aimed at creating tailored prodrugs to solve specific, formulation-dependent problems, thereby broadening the therapeutic utility of clindamycin across different patient needs and administration routes.

Scope and Strategic Research Objectives Pertaining to this compound

The scope of academic and industrial research pertaining to this compound has been focused and strategic, primarily targeting the optimization of its production and clinical utility. Key research objectives have included:

Synthesis and Purification: A significant area of research has been the development of efficient synthesis processes to improve the yield and purity of the final product. google.com This includes optimizing reaction conditions, utilizing different protective groups, and developing effective purification methods to reduce byproducts and impurities. google.com

Analytical Method Development: To ensure quality control and product consistency, a major objective has been the development and validation of robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a commonly researched technique for the quantitative determination of this compound in bulk drug substances and oral solutions. researchgate.netscirp.org These studies focus on achieving specificity, linearity, accuracy, and precision. scirp.org

Impurity Profiling: Research has been directed at the identification, isolation, and characterization of process-related impurities and degradation products. nih.gov A study identified ten different impurities, including isomers like clindamycin palmitate 3-isomer and other fatty acid esters of clindamycin, which is crucial for ensuring the safety and quality of the drug product. nih.gov

Pharmacokinetic Analysis: A central objective has been to thoroughly characterize the pharmacokinetic profile of the prodrug, especially in pediatric populations. Research has focused on measuring serum concentrations of active clindamycin after administration to establish predictable dose-response relationships. nih.govvgregion.se

Advanced Formulation Development: Research has also explored novel oral dosage forms beyond simple suspensions. Studies on dispersible tablets, for instance, aim to offer advantages in packaging, storage, transport, and ease of administration. google.comresearchgate.net

These strategic objectives demonstrate a comprehensive research approach, moving from fundamental synthesis and analysis to advanced formulation design and clinical pharmacokinetic evaluation, all aimed at maximizing the therapeutic value of this important prodrug.

Research Data Tables

Table 1: Pharmacokinetic Parameters of Active Clindamycin in Pediatric Patients After Oral Administration of this compound

This table presents the mean peak serum concentrations (Cmax) of the active drug, clindamycin, measured one hour after the first dose in normal pediatric patients. The data highlights the dose-dependent increase in serum levels.

| Dosage (mg/kg every 6 hours) | Total Daily Dose (mg/kg/day) | Mean Peak Serum Concentration (mcg/mL) after First Dose |

| 2 | 8 | 1.24 |

| 3 | 12 | 2.25 |

| 4 | 16 | 2.44 |

| Data sourced from pharmacokinetic studies in pediatric patients. nih.govvgregion.se |

Table 2: Validation Summary of a Developed HPLC Method for Clindamycin Palmitate Hydrochloride (CPH) Assay

This table summarizes the performance characteristics of a validated isocratic reversed-phase HPLC method for the determination of CPH, demonstrating its suitability for quality control.

| Validation Parameter | Result |

| Linearity (Analytical Range) | 15 - 500 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery) | 92.0% - 103.8% |

| Precision (RSD) | 0.67% - 1.52% |

| Specificity | Method determined to be specific |

| Robustness | Method determined to be robust |

| Data from the development and validation of an HPLC method for CPH analysis. scirp.org |

Table 3: Impurities Characterized in Clindamycin Palmitate Hydrochloride

This table lists various impurities that have been isolated and characterized from crude samples of Clindamycin Palmitate Hydrochloride using techniques such as HPLC and spectral analysis.

| Impurity Designation | Chemical Name / Description |

| Impurity I | Clindamycin palmitate sulphoxides (α-/β-isomers) |

| Impurity II | Clindamycin laurate |

| Impurity III | Lincomycin palmitate |

| Impurity IV | Clindamycin myristate |

| Impurity V | Epiclincomycin palmitate |

| Impurity VI | Clindamycin palmitate 3-isomer |

| Impurity VII | Clindamycin pentadecanoate |

| Impurity VIII | Clindamycin B-palmitate |

| Impurity IX | Clindamycin heptadecanoate |

| Impurity X | Clindamycin stearate |

| Data from a study on the identification and characterization of impurities. nih.gov |

Properties

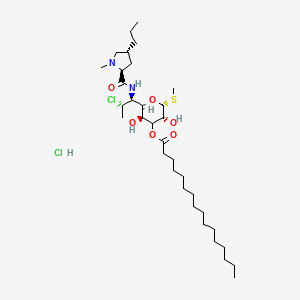

Molecular Formula |

C34H64Cl2N2O6S |

|---|---|

Molecular Weight |

699.9 g/mol |

IUPAC Name |

[(2R,3S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride |

InChI |

InChI=1S/C34H63ClN2O6S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-29(39)31(43-34(44-5)30(32)40)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4;/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41);1H/t24-,25+,26-,28+,29-,30+,31+,32?,34+;/m0./s1 |

InChI Key |

CUPCTHLWQQZYKI-VSBKCEBASA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC1[C@H]([C@H](O[C@@H]([C@@H]1O)SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O.Cl |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1O)SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Process Optimization

Advanced Synthetic Routes for Clindamycin (B1669177) 3-Palmitate Hydrochloride

The primary route for synthesizing clindamycin palmitate esters involves the selective esterification of the parent molecule, clindamycin. This process typically begins with clindamycin hydrochloride and requires the strategic use of protecting groups to direct the esterification to the desired hydroxyl group.

A common synthetic pathway involves the following key stages google.comgoogle.com:

Protection of Hydroxyl Groups: Clindamycin has multiple hydroxyl groups. To achieve regioselectivity, the hydroxyl groups at the 3 and 4 positions are often protected. This is commonly achieved by reacting clindamycin hydrochloride with 2,2-dimethoxypropane (B42991) in the presence of a catalyst like p-toluenesulfonic acid or in a solvent such as pyridine (B92270), to form the intermediate 3,4-o-isopropylidene-clindamycin google.com. This protective step is crucial for directing the subsequent acylation reaction.

Esterification (Acylation): The protected intermediate is then reacted with palmitoyl (B13399708) chloride. This reaction, a nucleophilic acyl substitution, forms the palmitate ester. An acid-binding agent or base, such as pyridine or triethylamine (B128534), is typically used to neutralize the hydrochloric acid generated during the reaction google.com.

Deprotection: Following esterification, the isopropylidene protecting group is removed. This is usually accomplished through acidolysis, where the product from the previous step is treated with an acid to hydrolyze the ketal and restore the hydroxyl groups at the 3 and 4 positions google.com.

Purification and Salt Formation: The crude clindamycin palmitate is purified, often through washing and recrystallization, using solvents like acetone (B3395972) google.comgoogle.com. Finally, hydrochloric acid is added to form the stable hydrochloride salt, yielding the final product google.com.

It is important to note that the esterification of clindamycin can result in a mixture of isomers, with the 2-palmitate ester being the common, commercially available product. The Clindamycin 3-Palmitate isomer is often considered a related substance or impurity in the synthesis of the 2-palmitate form nih.govresearchgate.net. Achieving a high yield of the 3-palmitate isomer specifically requires careful control over regioselectivity.

The core of the synthesis is the esterification reaction. This is typically a nucleophilic acyl substitution where the hydroxyl group of the protected clindamycin acts as a nucleophile, attacking the electrophilic carbonyl carbon of palmitoyl chloride.

The general mechanism proceeds as follows:

The lone pair of electrons on the oxygen of the target hydroxyl group attacks the carbonyl carbon of palmitoyl chloride.

A tetrahedral intermediate is formed.

The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

A base present in the reaction mixture removes the proton from the newly formed ester, completing the reaction.

Process control is critical for maximizing the yield and purity of the desired product. Key parameters that are carefully managed include:

Temperature: Reactions are often initiated at low temperatures (e.g., below 0°C) during the addition of the reactive palmitoyl chloride to control the exothermic reaction, and then warmed to specific temperatures (e.g., 20-40°C) for a set duration to drive the reaction to completion google.com.

Solvents: The choice of solvent is crucial. Pyridine can act as both a solvent and an acid scavenger google.com. Other solvents like acetone and chloroform (B151607) are used for dissolution, extraction, and purification steps google.comgoogle.com.

Reactant Ratios: The molar ratios of reactants, such as the protected clindamycin, palmitoyl chloride, and the acid-binding agent, are optimized to ensure complete conversion and minimize side reactions google.com.

Purification: Post-reaction work-up, including washing with solutions like copper sulfate (B86663) and sodium carbonate, followed by recrystallization, is essential to remove impurities and unreacted starting materials google.com.

| Parameter | Control Strategy | Purpose | Reference |

| Temperature | Cooled to <0°C during reactant addition, then warmed to 20-40°C | To manage reaction exothermicity and ensure completion | google.com |

| Solvents | Use of pyridine, acetone, chloroform | Dissolution of reactants, acid scavenging, extraction, and crystallization | google.comgoogle.com |

| Reactants | Molar ratio of 1: (1.0–1.8): (0.2–0.9) for protected clindamycin: palmitoyl chloride: acid binder | Maximize product yield and minimize byproduct formation | google.com |

| Purification | Washing with aqueous solutions and recrystallization from acetone | Removal of impurities, unreacted materials, and isolation of the final product | google.comgoogle.com |

The stereochemistry of Clindamycin 3-Palmitate Hydrochloride is determined by the starting material, clindamycin, which is itself a stereochemically defined molecule. The primary challenge during synthesis is not stereoselectivity but regioselectivity —ensuring the palmitoyl group attaches to the correct hydroxyl group.

Clindamycin has three secondary hydroxyl groups at positions C-2, C-3, and C-4. The hydroxyl group at C-2 is generally the most reactive, leading to the 2-ester as the major product in many synthetic approaches. The formation of the 3-palmitate isomer is a question of directing the reaction away from the more reactive C-2 position.

Strategies to control regioselectivity include:

Protecting Groups: As mentioned, the use of a 3,4-o-isopropylidene protecting group is a key strategy google.com. By blocking the hydroxyls at C-3 and C-4, the esterification is directed primarily to the C-2 position. To synthesize the 3-palmitate, a different protecting group strategy would be required, one that selectively blocks the C-2 and C-4 hydroxyls while leaving the C-3 hydroxyl available for reaction. Research into such selective protection is a key area for targeted synthesis of the 3-isomer.

Reaction Conditions: Varying solvents, temperature, and catalysts can influence the relative reactivity of the different hydroxyl groups, potentially favoring the formation of one regioisomer over another. However, overcoming the inherent higher reactivity of the C-2 hydroxyl group remains a significant challenge.

The presence of "epiclindamycin palmitate" as a potential impurity also highlights the importance of maintaining the stereochemical integrity of the original clindamycin molecule throughout the synthesis process nih.govresearchgate.net.

The principles of green chemistry aim to make chemical processes more environmentally benign. In the context of this compound synthesis, these principles can be applied to reduce waste, improve efficiency, and use less hazardous materials nih.govmdpi.com.

Solvent Selection: The current synthesis often employs solvents like pyridine and chloroform, which have environmental and health concerns google.comgoogle.com. Green chemistry encourages the use of safer, more benign solvents such as water, ethanol, or even solvent-free conditions where possible mdpi.com. Research into alternative solvent systems for this synthesis could be a valuable area of improvement.

Waste Reduction: The process involves several washing and purification steps that generate significant solvent and aqueous waste google.com. Optimizing the reaction to produce fewer byproducts reduces the need for extensive purification. The patent literature describes efforts to improve yield and reduce the generation of byproducts as a primary goal google.com.

Characterization of Synthetic Intermediates and Precursors

The quality control of the final product depends on the careful characterization of all starting materials, intermediates, and precursors. The primary precursor is Clindamycin Hydrochloride, and the key synthetic intermediate is a protected form, such as 3,4-o-isopropylidene-clindamycin google.comgoogle.com.

A range of analytical techniques are employed to identify and quantify these compounds and any potential impurities:

High-Performance Liquid Chromatography (HPLC): This is the foremost technique for assessing the purity of the final product and intermediates. Reverse-phase HPLC methods can separate clindamycin palmitate from its precursors (clindamycin, lincomycin) and related impurities, including regioisomers like the 3-palmitate and other esters nih.govscirp.org.

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique is used to determine the molecular weights of intermediates and impurities, aiding in their identification nih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the intermediates and the final product, confirming the position of the palmitate group and the integrity of the clindamycin backbone nih.govresearchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecules, such as the ester carbonyl group, confirming the success of the esterification step nih.govresearchgate.net.

| Compound | Role in Synthesis | Characterization Techniques | Reference |

| Clindamycin Hydrochloride | Starting Material / Precursor | HPLC, MS | scirp.org |

| Palmitoyl Chloride | Reagent | IR Spectroscopy | google.com |

| 3,4-o-isopropylidene-clindamycin | Protected Intermediate | HPLC, MS, NMR | google.comgoogle.com |

| Clindamycin Palmitate 3-isomer | Impurity / Regioisomer | HPLC, LC-MS, NMR, IR | nih.govresearchgate.net |

| Lincomycin (B1675468) Palmitate | Impurity | HPLC, LC-MS | nih.govresearchgate.net |

| Epiclindamycin Palmitate | Impurity / Stereoisomer | HPLC, LC-MS | nih.govresearchgate.net |

Scale-Up Considerations and Industrial Production Process Research

Translating a laboratory synthesis to an industrial scale introduces numerous challenges that must be addressed to ensure the process is safe, efficient, and economically viable. Research into the industrial production of clindamycin palmitate hydrochloride focuses on robustness and reproducibility google.com.

Key considerations for scale-up include:

Reaction Vessels and Heat Transfer: Large-scale reactions require robust reactors that can handle the volumes of reactants and solvents. Managing heat transfer is critical, especially during exothermic steps like the addition of palmitoyl chloride, to maintain precise temperature control and prevent runaway reactions google.com.

Solvent Handling and Recovery: Industrial processes use large quantities of solvents for reactions and purification. Efficient solvent recovery and recycling systems are essential for both economic and environmental reasons. The process described in patent CN100368419C involves steps for solvent evaporation and recovery google.com.

Purification at Scale: Methods like crystallization, which are straightforward in the lab, require specialized equipment like large-scale centrifuges and dryers for industrial production. The choice of crystallization solvent (e.g., acetone) and the control of cooling rates are optimized to ensure consistent crystal size and purity google.com.

Process Safety: Handling reactive chemicals like palmitoyl chloride and flammable solvents on a large scale requires strict safety protocols and engineered controls to minimize risks.

Yield and Purity Optimization: Industrial research aims to maximize product yield per batch while maintaining purity above regulatory standards (e.g., >97% as per HPLC) google.com. This involves fine-tuning reaction times, temperatures, and purification methods to create a cost-effective and reliable manufacturing process google.comgoogle.com.

Advanced Analytical and Physicochemical Characterization Techniques

Development and Validation of Chromatographic Methodologies

Chromatographic techniques are fundamental in the analysis of Clindamycin (B1669177) 3-Palmitate Hydrochloride, allowing for the separation, identification, and quantification of the active ingredient and any related impurities.

Gas Chromatography (GC) Applications for Residual Solvents and Volatile Impurities

Gas Chromatography (GC), particularly coupled with headspace sampling, is the standard technique for the identification and quantification of residual organic solvents in pharmaceutical products, as outlined in the United States Pharmacopeia (USP) chapter <467>. chinjmap.comchinjmap.cominnoteg-instruments.comgcms.cz These volatile impurities are chemicals used or produced during the manufacturing of the drug substance and must be controlled within strict limits. innoteg-instruments.comthermofisher.com

The methodology involves dissolving the Clindamycin Palmitate Hydrochloride sample in a suitable high-boiling solvent, after which the vial is heated to allow volatile solvents to partition into the headspace. thermofisher.com An aliquot of the vapor phase is then injected into the GC system for analysis. gcms.cz This technique is essential for detecting a range of potential residual solvents that may be present from the synthesis process. chinjmap.comchinjmap.com For instance, a headspace GC method was established for the determination of residual triethylamine (B128534) in clindamycin phosphate (B84403), a related compound. researchgate.net

Ultra-Fast Liquid Chromatography (UFLC) for Impurity Profiling

Ultra-Fast Liquid Chromatography (UFLC) offers significant advantages in terms of speed and resolution for impurity profiling. One study utilized UFLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UFLC-Q-TOF-MS/MS) to identify sixteen impurities in dispersible tablets of Clindamycin Palmitate Hydrochloride. researchgate.net This powerful hyphenated technique allows for the rapid separation of impurities by UFLC, followed by their identification based on accurate mass measurements and characteristic fragmentation patterns provided by MS/MS. researchgate.net Among the identified impurities were novel compounds such as clindamycin nonanoate, clindamycin decanoate, clindamycin monodecanoate, and clindamycin tridecanoate, highlighting the sensitivity and resolving power of this approach for comprehensive impurity profiling. researchgate.net

Spectroscopic Investigations for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the definitive structural confirmation of Clindamycin 3-Palmitate Hydrochloride and the characterization of its related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of organic molecules in solution. springernature.com For Clindamycin Palmitate Hydrochloride and its impurities, both one-dimensional (¹H NMR) and two-dimensional (²D NMR) experiments are employed to confirm the molecular structure. nih.gov

¹H NMR provides information about the chemical environment of protons, while ¹³C NMR details the carbon skeleton of the molecule. nih.gov These techniques were instrumental in the characterization of ten different impurities of Clindamycin Palmitate Hydrochloride, including isomers and related esters like clindamycin laurate, lincomycin (B1675468) palmitate, and epiclindamycin palmitate. nih.gov The detailed spectral data from NMR allows for the unambiguous assignment of the compound's complex structure. nih.gov

Mass Spectrometry (MS and LC-MS/MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a critical technique for determining the molecular weight and obtaining structural information through fragmentation analysis. When coupled with liquid chromatography (LC-MS/MS), it becomes a highly specific and sensitive tool for identifying and characterizing impurities, even at very low levels. nih.govresearchgate.netnih.gov

In the analysis of Clindamycin Palmitate Hydrochloride, LC-MS is used to determine the molecular weights of various impurities. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) provides detailed fragmentation patterns that serve as fingerprints for specific molecules. nih.govncsu.edu For clindamycin and related lincosamide compounds, diagnostic fragments include neutral losses of H₂O, HCl, and methanethiol, as well as the formation of characteristic residue ions. nih.govicm.edu.pl This detailed fragmentation data, often obtained using techniques like electrospray ionization (ESI), allows for the confident identification of known and unknown impurities during drug development and quality control. nih.govnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometric Applications

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry are instrumental techniques in the analysis of this compound. IR spectroscopy is primarily employed for the structural elucidation and identification of the compound and its related impurities. nih.govresearchgate.net This technique identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting IR spectrum provides a unique molecular fingerprint. Specific vibrational bands can be assigned to the structural components of clindamycin, such as the hydroxyl (O-H), amide (N-C=O), and ether (C-O) groups originating from its sugar moiety, as well as the ester group from the palmitate side chain. researchgate.net

UV-Vis spectrophotometry, on the other hand, is a quantitative method used to determine the concentration of the compound in various media. semanticscholar.org A simple and accurate kinetic spectrophotometric method has been developed for the determination of Clindamycin Hydrochloride, which involves its reaction with potassium iodide and potassium iodate (B108269) to produce tri-iodide ions that can be measured at a wavelength of 350 nm. nih.gov For Clindamycin Hydrochloride, a related compound, the maximum absorbance (λmax) has been identified at 210 nm. ijpbs.com This technique is valuable for compatibility studies, such as assessing the interaction between the drug and polymers in controlled-release formulations. semanticscholar.orgresearchgate.net By developing a calibration model, UV spectrophotometry can be used to estimate the recovery percentage of the drug over time, indicating its stability in a given formulation. semanticscholar.org

| Wavenumber (cm⁻¹) | Functional Group Assignment | Molecular Origin |

|---|---|---|

| 3277 and 3377 | O-H Stretching | Galactose Sugar Group researchgate.net |

| 1685 and 1554 | N-C=O (Amide) | Amide Linkage researchgate.net |

| 1253 and 1311 | S-C-H Bending | C1-SCH₃ Group researchgate.net |

| 1080 and 1151 | C-O Cyclic Ether Stretching | Galactose Sugar Group researchgate.net |

Solid-State Characterization and Polymorphism Research

The solid-state properties of an active pharmaceutical ingredient (API) like this compound are critical as they can influence its stability, dissolution rate, and bioavailability. Solid-state characterization involves a suite of analytical techniques to investigate the crystalline and amorphous forms of the drug. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a key area of this research. rigaku.com Different polymorphs can exhibit distinct physicochemical properties. Therefore, identifying and controlling the polymorphic form is essential for ensuring consistent product quality and performance. rigaku.comtsijournals.com The primary techniques used for this characterization include X-ray diffraction (XRD), thermal analysis (DSC and TGA), and rheological studies. rigaku.comtsijournals.com

X-ray Diffraction (XRD) for Crystalline Form Analysis

X-ray diffraction (XRD) is a fundamental and powerful technique for the solid-state characterization of pharmaceuticals. rigaku.com It is the definitive method for identifying the specific crystalline form (polymorph) of a compound. Each crystalline solid produces a unique diffraction pattern, characterized by a series of peaks at specific diffraction angles (2θ), which serves as a fingerprint for that particular crystal structure. rigaku.com This method is crucial in polymorphism screening and can be used to distinguish between different polymorphs, hydrates, and amorphous forms of a drug substance.

While specific XRD powder diffraction data for this compound is not extensively detailed in publicly available research, the analysis of related clindamycin salts, such as Clindamycin Phosphate, illustrates the application of this technique. google.comgoogle.com Researchers have identified multiple crystalline forms of Clindamycin Phosphate, each with distinct characteristic peaks in their XRD patterns. google.com These studies provide a clear example of how XRD is used to control the crystalline quality of clindamycin-based APIs.

| Crystalline Form | Characteristic Diffraction Peaks (2θ Angle ± 0.2°) | Source |

|---|---|---|

| Form I | 5.7, 9.8, 11.5, 13.9, 14.8, 18.6, 21.3, 21.9 | google.com |

| Form II | 5.3, 5.7, 9.8, 11.5, 14.8, 16.0, 21.4, 21.9 | google.com |

| Form III | 3.9, 5.3, 7.5, 10.5, 12.8, 15.6, 16.7, 20.5 | google.com |

*Data for Clindamycin Phosphate is presented to demonstrate the application of XRD in analyzing crystalline forms of clindamycin salts.

Thermal Analysis (DSC, TGA) for Phase Transitions and Thermal Stability

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for evaluating the thermal properties of pharmaceutical solids. tsijournals.com DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, glass transitions, and other phase transitions. tsijournals.com TGA measures the change in mass of a sample as it is heated, providing information on thermal stability, decomposition temperatures, and moisture content. tsijournals.comperkinelmer.com.ar

For Clindamycin Hydrochloride, DSC analysis has shown a characteristic sharp endothermic peak around 138.41 °C, which is related to its melting point. researchgate.net Another endothermic event was observed at 161.3 °C, potentially corresponding to a glass transition temperature, while drug decomposition was noted with a mild endothermic peak at 329 °C. researchgate.net In studies involving Clindamycin Phosphate, a melting peak was observed at approximately 172.4°C. nih.gov These analyses are crucial for understanding the stability of the compound during manufacturing processes like heat drying and for assessing drug-excipient compatibility. tsijournals.comnih.gov Simultaneous TGA-DSC analysis can correlate weight loss events (like dehydration) with endothermic peaks, providing a comprehensive thermal profile of the compound. perkinelmer.com.ar

| Compound | Technique | Observed Thermal Event | Temperature (°C) | Source |

|---|---|---|---|---|

| Clindamycin HCl | DSC | Melting Point (Tm) | ~138.41 | researchgate.net |

| Clindamycin HCl | DSC | Glass Transition (Tg) | ~161.3 | researchgate.net |

| Clindamycin HCl | DSC | Decomposition | ~329 | researchgate.net |

| Clindamycin Phosphate | DSC | Melting Point | ~172.4 | nih.gov |

Rheological and Physicomechanical Characterization of Solid Forms

The rheological and physicomechanical properties of a drug substance in its solid form are critical for the development of a final dosage form, such as tablets or capsules. Rheological characterization involves the study of powder flow, which is essential for ensuring uniform die filling during tableting and consistent capsule weight. Physicomechanical properties include compressibility, which describes how the material behaves under pressure, and hardness, which relates to the strength of the final tablet.

Stability Sciences and Degradation Pathway Elucidation

Forced Degradation Studies and Stress Testingresearchgate.netscirp.org

Forced degradation, or stress testing, is a critical process in pharmaceutical development used to identify the likely degradation products and establish the degradation pathways of a drug substance. ajpsonline.com For Clindamycin (B1669177) 3-Palmitate Hydrochloride, these studies have been performed under various stress conditions, including acid and base hydrolysis, oxidation, and exposure to heat and light, to demonstrate the specificity of analytical methods and understand the compound's intrinsic stability. researchgate.netscirp.org These investigations reveal how the molecule behaves under environmental stresses, providing insights into its potential degradation in various scenarios. ajpsonline.com

One such study subjected the drug substance to acid, base, oxidation, temperature, and photolytic degradation. researchgate.net The results indicated significant degradation under hydrolytic conditions, particularly in a basic medium, while showing notable stability under thermal and photolytic stress. researchgate.netscirp.org

| Type of Degradation | % Degradation | Peak Purity Index |

|---|---|---|

| Acid | 14.1 | 0.99995 |

| Base | 60.8 | 0.99952 |

| Thermal | 0.0 | 0.99995 |

| Peroxide | Data not fully specified in source, but degradation was observed. | |

| Photo | Data not fully specified in source, but degradation was observed. |

Data adapted from forced degradation studies on Clindamycin Palmitate Hydrochloride oral solution. researchgate.netresearchgate.net

Hydrolysis is a common pathway for drug degradation, where the compound reacts with water. ajpsonline.com Studies on Clindamycin 3-Palmitate Hydrochloride show that the compound is particularly susceptible to hydrolytic degradation under both acidic and basic conditions. scirp.org The ester linkage between clindamycin and palmitic acid is the primary site of this hydrolytic cleavage. nih.gov

Under acidic stress (e.g., refluxing in 0.1N HCl), the molecule undergoes significant degradation. researchgate.netajpsonline.com However, the degradation is far more pronounced under basic conditions (e.g., 0.1N NaOH). researchgate.netnih.gov One study quantified the degradation at 14.1% in an acidic medium, whereas it reached 60.8% in a basic medium under the tested conditions. researchgate.net This indicates that the rate of hydrolysis is significantly faster at higher pH values. The kinetics of this degradation suggest that this compound is most unstable in alkaline environments. nih.gov

Oxidative degradation involves the reaction of the drug substance with oxygen or an oxidizing agent, such as hydrogen peroxide. ajpsonline.comekb.eg For this compound, the sulfur atom in the clindamycin moiety is a potential site for oxidation. While some studies have reported that the compound is stable under oxidative stress conditions using peroxide, others have observed degradation. researchgate.netscirp.org

The primary oxidation products identified are the alpha- and beta-isomers of clindamycin palmitate sulfoxide (B87167). nih.govresearchgate.net The formation of these sulfoxides occurs through an electron transfer mechanism, a common pathway in oxidative degradation. ajpsonline.com The identification of these products confirms that the thioether group is susceptible to oxidation.

Photostability and thermal stability are crucial parameters for any drug substance. ekb.eg Investigations into the effect of light and heat on this compound have demonstrated its robust stability under these conditions. researchgate.netscirp.org

In thermal stress tests, no degradation was observed, indicating high thermal stability. researchgate.net Similarly, when subjected to photolytic degradation as per ICH guidelines, the compound showed resilience. scirp.orgekb.eg This stability under heat and light is a favorable characteristic for the formulation and storage of pharmaceutical products containing this compound.

Identification and Structural Characterization of Degradation Productsnih.govresearchgate.net

The identification of impurities and degradation products is essential for ensuring the purity and safety of a drug. For this compound, a number of related substances have been detected, isolated, and characterized using advanced analytical techniques. nih.govresearchgate.net

High-performance liquid chromatography (HPLC) is a primary tool for detecting these impurities. nih.gov Further structural elucidation is achieved through liquid chromatography-mass spectrometry (LC-MS) for molecular weight determination, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for detailed structural analysis. nih.govresearchgate.net

Identified impurities and potential degradation products include isomers, products of oxidation, and compounds with different fatty acid esters. nih.gov

| Impurity Name | Potential Origin/Type |

|---|---|

| Clindamycin palmitate sulphoxides (α/β-isomers) | Oxidative Degradation Product |

| Epiclindamycin palmitate | Isomer |

| Clindamycin palmitate 3-isomer | Isomer |

| Clindamycin B-palmitate | Related Substance |

| Lincomycin (B1675468) palmitate | Related Substance (from precursor) |

| Clindamycin laurate | Related Substance (different ester) |

| Clindamycin myristate | Related Substance (different ester) |

| Clindamycin pentadecanoate | Related Substance (different ester) |

| Clindamycin heptadecanoate | Related Substance (different ester) |

| Clindamycin stearate | Related Substance (different ester) |

Table based on characterized impurities from Clindamycin Palmitate Hydrochloride. nih.govresearchgate.net

Kinetic Modeling of Degradation Pathwaysjwent.netijpmbs.com

Kinetic modeling of degradation pathways allows for the prediction of a drug's shelf-life and helps in understanding the mechanism of degradation. ekb.egnih.gov The degradation rate constant (k), reaction order, and activation energy (Ea) are key parameters determined in these studies. ekb.eg

While specific, detailed kinetic models for the degradation of this compound are not extensively published, studies on the related compound, Clindamycin Hydrochloride, provide valuable insights. For instance, the photocatalytic degradation of Clindamycin Hydrochloride was found to follow pseudo-first-order kinetics. jwent.net In a first-order reaction, the rate of degradation is directly proportional to the concentration of the drug. ekb.eg Similarly, the release of Clindamycin Hydrochloride from certain nanoparticle formulations, which involves degradation of the polymer matrix, has been described by first-order and Korsmeyer-Peppas models. ijpmbs.comresearchgate.net These findings suggest that the degradation of clindamycin and its derivatives can often be modeled using established kinetic equations.

Influence of Environmental Factors on Chemical Stability

The chemical stability of this compound is significantly influenced by several environmental factors.

pH : As established in hydrolytic degradation studies, pH is the most critical factor. The compound is highly labile in basic conditions and moderately unstable in acidic conditions. researchgate.netscirp.org This is linked to its solubility, which is also highly pH-dependent; it is practically insoluble at a pH above 5.8 but reasonably soluble at a pH below 3.7. scirp.org

Temperature : The compound exhibits good thermal stability. researchgate.net However, long-term storage studies on related compounds like Clindamycin Hydrochloride show that stability is maintained for extended periods (e.g., 182 days) at both refrigerated (5°C) and room temperature (25°C), indicating that while it is resistant to short-term thermal stress, appropriate storage temperatures are necessary for long-term stability. nih.gov

Light : The compound is not significantly susceptible to degradation upon exposure to light, demonstrating good photostability. scirp.org

Oxidizing Agents : The presence of oxidizing agents can lead to the formation of sulfoxide derivatives, indicating a moderate sensitivity to oxidation. nih.gov

Prodrug Conversion Mechanisms and Biotransformation Research

Enzymatic Hydrolysis of Clindamycin (B1669177) 3-Palmitate Hydrochloride in vitro

The primary mechanism for the conversion of clindamycin palmitate to its active form, clindamycin, is through enzymatic hydrolysis of the ester bond. nih.govresearchgate.net In vitro studies using various biological matrices have demonstrated that this conversion is efficient and mediated by ubiquitously present enzymes.

In vitro investigations have shown that the hydrolysis of clindamycin palmitate occurs readily in biological environments such as serum and blood. researchgate.net For instance, incubation of the prodrug in human or horse serum, as well as in rat blood, resulted in approximately 70% hydrolysis within four hours. researchgate.net This conversion is primarily catalyzed by esterase enzymes present in these systems. researchgate.nethighlightcomputer.com

While specific kinetic studies on clindamycin palmitate in human liver and intestinal microsomes are not extensively detailed in the provided results, the metabolism of the parent drug, clindamycin, is well-characterized. Clindamycin is metabolized mainly by CYP3A4 and to a lesser extent by CYP3A5 enzymes in the liver. researchgate.net These enzymes are responsible for oxidizing clindamycin into its major active metabolite, clindamycin sulfoxide (B87167), and a minor metabolite, N-desmethylclindamycin. researchgate.net The hydrolysis of the palmitate ester to release clindamycin is the prerequisite step before this subsequent metabolism can occur. Carboxylesterases are noted as common targets for the activation of ester prodrugs. researchgate.net The rapid and extensive hydrolysis observed in serum and blood suggests high esterase activity towards this substrate. researchgate.net

| Biological Matrix | Time (hours) | Hydrolysis Percentage (%) | Reference |

|---|---|---|---|

| Human Serum | 4 | ~70 | researchgate.net |

| Horse Serum | 4 | ~70 | researchgate.net |

| Rat Blood | 4 | ~70 | researchgate.net |

The efficiency of enzymatic reactions is highly dependent on environmental conditions such as pH and temperature. While specific data on the optimal pH and temperature for esterase-mediated hydrolysis of clindamycin palmitate is limited in the search results, general principles of enzyme kinetics suggest that there would be an optimal range for these parameters. For the parent compound, clindamycin, high aqueous solubility and stability have been noted over a wide pH and temperature range. mdpi.com Enzymatic biotransformation processes, including those involving esterases, are typically optimized under physiological conditions (pH ~7.4 and 37°C) to mimic the in vivo environment.

Non-Enzymatic Hydrolysis Pathways in vitro

Non-enzymatic hydrolysis, or chemical hydrolysis, of ester prodrugs can also occur, typically influenced by pH. For some ester prodrugs, stability is observed at acidic pH (e.g., pH 3) and neutral pH (e.g., pH 6), with greater hydrolysis occurring in buffered plasma, which involves enzymatic action. nih.govopenmedicinalchemistryjournal.com While specific studies detailing the non-enzymatic hydrolysis rates of clindamycin palmitate were not found, the stability of similar ester prodrugs at varying pH levels suggests that both enzymatic and, to a lesser extent, chemical pathways may contribute to the conversion.

Computational Modeling and In Silico Prediction of Prodrug Activation

In silico methods are increasingly used to predict the metabolism and interaction of drugs and prodrugs with biological systems. jopir.in Computational tools can be employed to model the interaction between an ester prodrug like clindamycin palmitate and the active site of esterase enzymes. Such models can help predict the susceptibility of the ester bond to hydrolysis and the rate of conversion.

For the parent compound, clindamycin, in silico tools have been used to investigate its interactions with potential drug transporters. researchgate.net For example, the Vienna LiverTox web service has been used to predict interactions between clindamycin and ABC transporters in the skin. researchgate.net Similarly, molecular mechanics calculations (MM2) have been used to investigate the interactions between clindamycin hydrochloride and other molecules by calculating total energies of their 3D structures. mdpi.com These computational approaches could be extended to model the enzymatic activation of clindamycin palmitate, providing insights into the structural requirements for efficient hydrolysis by esterases.

Comparative Biotransformation Studies of Related Clindamycin Ester Derivatives

Clindamycin is formulated into different ester prodrugs to achieve various therapeutic objectives. Besides clindamycin 3-palmitate, which is designed to improve taste for oral administration, clindamycin 2-phosphate is another common ester prodrug. nih.govopenmedicinalchemistryjournal.comnih.gov Clindamycin phosphate (B84403) is formulated to decrease pain upon injection. nih.govopenmedicinalchemistryjournal.com

The biotransformation of these esters differs based on the nature of the ester linkage and the enzymes involved. While the palmitate ester is hydrolyzed by esterases, the phosphate ester is cleaved by alkaline phosphatases. semanticscholar.org The rate and extent of conversion to the active clindamycin can vary between these derivatives, influencing their pharmacokinetic profiles. For example, studies on lincomycin-2-phosphate and clindamycin-2-phosphate have investigated their aqueous stability and hydrolysis kinetics, providing a basis for comparison with other ester forms like the palmitate. semanticscholar.org The choice of ester is a critical aspect of prodrug design, tailored to the intended route of administration and desired release characteristics.

Pharmaceutical Formulation Science and Material Interactions Research

Excipient Compatibility Studies with Clindamycin (B1669177) 3-Palmitate Hydrochloride

The successful formulation of a stable and effective dosage form necessitates a thorough understanding of the physical and chemical interactions between the active pharmaceutical ingredient (API) and various excipients. Compatibility studies are crucial in the pre-formulation phase to identify potential interactions that could compromise the stability, bioavailability, and therapeutic efficacy of the final product. researchgate.net

Solid-state compatibility studies are essential to evaluate potential physical and chemical interactions between the drug and excipients in their solid form. Techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier Transform Infrared (FTIR) Spectroscopy are commonly employed for this purpose. nih.gov

Research on the compatibility of the related compound, clindamycin hydrochloride, with various polymers provides insight into potential interactions. Studies involving polymers intended for mucoadhesive buccal systems, such as Hydroxypropyl Methylcellulose (HPMC), Poloxamer 407, Polyethylene Oxide (PEO), and Polycarbophil (Noveon AA1), have been conducted. researchgate.net Thermal analysis using DSC and spectroscopic analysis via FTIR are used to detect changes in the physical state or chemical structure of the drug when mixed with these excipients. researchgate.net

For instance, compatibility studies of clindamycin hydrochloride with natural biodegradable polymers like Alginate and Chitosan have been performed. nih.gov FTIR analysis is used to investigate potential chemical interactions by comparing the spectra of the pure drug, the pure polymer, and their physical mixture. The absence of new peaks or significant shifts in the characteristic peaks of the drug in the mixture's spectrum generally indicates compatibility. nih.gov DSC thermograms help to evaluate changes in the drug's physical state, such as its melting point, which could suggest an interaction. nih.gov

A study assessing clindamycin hydrochloride with two polymer bases (Base 1: Poloxamer 407:HPMC K100M:Noveon AA1 and Base 2: Poloxamer 407:PEO 1105:Noveon AA1) showed no significant chemical interactions, confirming the compatibility of the drug with these excipient combinations in the solid state. researchgate.net

Assessing compatibility in the solution phase is critical for liquid and semi-solid formulations. These studies often involve storing the drug in a solution or suspension with the excipients under various temperature conditions and monitoring for changes in physical appearance, pH, viscosity, and drug concentration over time. nih.gov

A study on the stability of clindamycin hydrochloride in SuspendIt, a sugar-free and paraben-free thixotropic vehicle, provides a relevant example. The formulation was stored at 5°C, 25°C, and 40°C and assayed at multiple time points over 182 days. nih.gov The results demonstrated that the drug concentration remained above 90% of the initial concentration at both refrigerated and room temperatures for the duration of the study. nih.gov Physical properties such as pH, viscosity, and appearance also showed no significant changes, indicating the drug's stability and compatibility with this vehicle in a suspension form. nih.gov The thixotropic nature of the vehicle, which becomes fluid upon shaking and thickens at rest, helps to minimize the settling of insoluble drug particles, further contributing to the formulation's stability. nih.gov

Advanced Formulation Strategies for Enhancing Chemical Stability

The chemical stability of Clindamycin 3-Palmitate Hydrochloride can be influenced by formulation components and manufacturing processes. Advanced strategies focus on minimizing degradation by carefully selecting excipients and processing techniques.

One method to produce high-stability particles involves using a specific wetting agent during granulation. A patented process describes mixing Clindamycin Palmitate Hydrochloride with excipients like simethicone, poloxamer 188, sucrose, and a flavoring agent. google.com This mixture is then granulated using a 60-95% by mass isopropanol (B130326) water solution as the wetting agent. google.com The resulting granules are then dried and sized. This method is reported to yield particles with high active ingredient content and good stability compared to formulations prepared with other wetting agents. google.com

Another approach involves compounding with specialized vehicles. A study demonstrated that clindamycin hydrochloride is physically and chemically stable in a thixotropic vehicle called SuspendIt for at least 182 days at both refrigerated (5°C) and room temperature (25°C). nih.gov The stability was confirmed using a validated high-performance liquid chromatographic (HPLC) assay, which showed that the drug concentration did not fall below 90% of the initial claim. nih.gov This provides a viable strategy for creating stable liquid dosage forms with an extended beyond-use date. nih.gov

Research into Novel Delivery System Science for this compound

Novel drug delivery systems (DDS) aim to enhance therapeutic efficacy by controlling the rate, time, and site of drug release. researchgate.net For this compound, research has focused on polymer-based systems like nanoparticles and microparticles, as well as innovative manufacturing technologies such as 3D printing, to create customized and more effective dosage forms.

Polymer-based carriers, such as nanoparticles and microparticles, can encapsulate the drug, protecting it from degradation and enabling controlled or sustained release. nih.gov Biodegradable and biocompatible polymers like Polylactic Acid (PLA) and Poly(D,L-lactide-co-glycolide) (PLGA) are commonly used for this purpose. nih.govijpmbs.com

Nanoparticles loaded with the related compound clindamycin hydrochloride have been prepared using a double emulsion solvent evaporation method. nih.govijpmbs.com In this technique, the drug is dissolved in an aqueous phase, which is then emulsified in an organic phase containing the polymer (PLA or PLGA). This primary emulsion is then added to another aqueous solution to form a double emulsion, which is stirred to allow the organic solvent to evaporate, resulting in solid nanoparticles. nih.gov

The properties of these nanoparticles are influenced by the drug-to-polymer ratio. Studies have found that a 1:10 ratio of clindamycin hydrochloride to either PLA or PLGA is optimal for creating a stable and monodispersed nano-formulation. nih.govresearchgate.net The choice of polymer also affects drug loading and release. PLGA, being more hydrophilic, generally shows higher encapsulation efficiency and a more extended drug release profile compared to PLA. nih.gov

The in vitro release kinetics of clindamycin from these systems often follows specific models. A study of clindamycin hydrochloride release from PLGA particles in phosphate-buffered saline (PBS) at pH 6.8 and 7.4 showed that the release profile fits well with the First-Order and Korsmeyer-Peppas kinetic models. ijpmbs.com Release from PLGA microparticles can exhibit different profiles based on the drug's molecular weight; relatively low molecular weight drugs like clindamycin (<600 Da) tend to show a biphasic release profile. core.ac.uk

| Polymer | Preparation Method | Optimal Drug:Polymer Ratio | Key Findings on Release Profile | Kinetic Models |

|---|---|---|---|---|

| PLA (Polylactic Acid) | Double Emulsion Solvent Evaporation | 1:10 | 50% of the drug released within 4 hours; 75% released in over 48 hours. nih.gov | - |

| PLGA (Poly(D,L-lactide-co-glycolide)) | Double Emulsion Solvent Evaporation | 1:10 | Slower release than PLA; 50% released within 8 hours; 75% in over 72 hours. nih.gov Controlled release extended up to 144 hours. researchgate.net | First-Order, Korsmeyer-Peppas ijpmbs.com |

Three-dimensional printing (3DP) is an innovative technology that allows for the fabrication of customized dosage forms with precise control over geometry and composition. researchgate.net Selective Laser Sintering (SLS) is a powder-bed fusion technique used to create solid objects, such as tablets (often called "printlets"), by using a laser to selectively fuse powdered material. researchgate.netnih.gov

Research has been conducted to develop and evaluate 3D-printed tablets of Clindamycin Palmitate Hydrochloride using the SLS method. nih.govresearchgate.net In these studies, the formulation typically consists of the API mixed with excipients such as Microcrystalline Cellulose (MCC) and Lactose (B1674315) Monohydrate (LMH). nih.govresearchgate.net The effects of formulation variables (excipient concentrations) and process parameters (laser scanning speed) on the critical quality attributes of the printlets—such as weight, hardness, disintegration time, and dissolution—are systematically studied. nih.gov

Findings indicate that laser scanning speed has a statistically significant effect on all measured responses. nih.govresearchgate.net Excipient concentrations also play a crucial role; MCC significantly affects hardness, disintegration, and dissolution, while LMH has a notable effect on hardness and dissolution. nih.govresearchgate.net Characterization techniques like X-ray powder diffraction (XRPD) and DSC have suggested a decrease in the crystallinity of lactose in the final printlets. nih.gov Furthermore, X-ray micro-CT scanning revealed a porous microstructure, with porosity increasing at higher laser speeds (e.g., 24.4% at 200 mm/s vs. 31.1% at 300 mm/s), which can influence drug release characteristics. nih.govresearchgate.net This research demonstrates the potential of SLS 3D printing to fabricate customized oral dosage forms of Clindamycin Palmitate Hydrochloride. nih.gov

| Variable Type | Variable Name | Significant Impact On |

|---|---|---|

| Process | Laser Scanning Speed | Weight, Hardness, Disintegration Time, Dissolution nih.govresearchgate.net |

| Formulation | Microcrystalline Cellulose (MCC) Concentration | Hardness, Disintegration Time, Dissolution nih.govresearchgate.net |

| Formulation | Lactose Monohydrate (LMH) Concentration | Hardness, Dissolution nih.govresearchgate.net |

Physicochemical Characterization of Formulated Systems (e.g., rheology, particle size, zeta potential)

The physicochemical characteristics of a pharmaceutical formulation are critical determinants of its stability, performance, and therapeutic efficacy. For systems containing this compound, a thorough analysis of properties such as rheology, particle size, and zeta potential is essential. These parameters influence everything from the formulation's shelf-life and physical stability to its interaction with biological systems.

Rheological Properties

The rheology, or flow behavior, of semi-solid and liquid formulations is a critical quality attribute. It affects spreadability, patient acceptability, and the controlled release of the active ingredient. americanpharmaceuticalreview.com While specific rheological data for this compound formulations are not extensively detailed in the available literature, studies on other clindamycin salts, such as the phosphate (B84403) and hydrochloride forms, provide valuable insights into how formulation variables impact these properties.

In gel-based systems, the choice of gelling agent is paramount. Formulations of clindamycin phosphate using Carbomer 934 as a thickening agent have been shown to produce a gel with a viscosity of approximately 2500 cps, a consistency considered ideal for topical application—neither too thick nor too runny. The pH of the formulation can also significantly influence viscosity, particularly with pH-sensitive polymers like carbomers. For an in-situ gel of clindamycin phosphate designed for specific physiological conditions, the viscosity was found to be less than 1100 mPa·s under non-physiological states, transitioning to over 2500 mPa·s at a physiological pH of 4.5, demonstrating the formulation's ability to form a stable gel at the target site. google.com

Studies on topical gels often reveal shear-thinning properties, where the viscosity decreases under applied stress (e.g., rubbing onto the skin), which allows for easy spreading. americanpharmaceuticalreview.com Furthermore, oscillatory tests can provide insight into the microstructure and stability of the gel, with a higher storage modulus (G') than loss modulus (G'') indicating a highly organized and stable viscoelastic structure. americanpharmaceuticalreview.com

Particle Size

Particle size is a fundamental characteristic, especially in dispersed systems like suspensions and nanoparticle formulations, as it directly impacts stability, dissolution rate, and bioavailability. Research into nanoparticle delivery systems for clindamycin has yielded detailed findings on the factors influencing particle size.

In studies utilizing biodegradable polymers such as poly lactic acid (PLA) and poly (D,L-lactide-co-glycolide) (PLGA) to encapsulate Clindamycin Hydrochloride, the particle size was shown to be dependent on the drug-to-polymer ratio. nih.govresearchgate.net As the concentration of the polymer relative to the drug decreased (i.e., the drug-to-polymer ratio increased from 1:20 to 1:5), the resulting nanoparticle size increased significantly. nih.govresearchgate.net For example, in one study, the particle size of Clindamycin Hydrochloride-loaded PLA nanoparticles increased from 203.35 nm to 827.4 nm as the drug-to-polymer ratio was adjusted from 1:20 to 1:5. nih.gov Similarly, for PLGA nanoparticles, the size increased from 196.45 nm to 456.5 nm across the same ratio adjustments. nih.gov Encapsulation of the drug itself leads to an increase in particle size compared to blank nanoparticles. nitrkl.ac.inijpmbs.com

Table 1: Effect of Drug-to-Polymer Ratio on Nanoparticle Size (Clindamycin Hydrochloride)

| Formulation | Drug:Polymer Ratio | Average Particle Size (nm) ± SD | Reference |

|---|---|---|---|

| CLH-PLA 1 | 1:20 | 203.35 ± 12.04 | nih.gov |

| CLH-PLA 2 | 1:10 | 323.5 ± 16.39 | nih.gov |

| CLH-PLA 3 | 1:5 | 827.4 ± 10.20 | nih.gov |

| CLH-PLGA 1 | 1:20 | 196.45 ± 8.78 | nih.gov |

| CLH-PLGA 2 | 1:10 | 258.3 ± 11.23 | nih.gov |

| CLH-PLGA 3 | 1:5 | 456.5 ± 12.36 | nih.gov |

Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. nih.govsci-hub.ru Nanoparticles with a high absolute zeta potential (typically > |30| mV) are electrically stabilized, while those with low zeta potentials tend to coagulate or flocculate due to van der Waals attractive forces. sci-hub.ru

In research on Clindamycin Hydrochloride-loaded nanoparticles, zeta potential was a critical parameter for assessing formulation stability. nih.gov For both PLA and PLGA nanoparticles, a negative zeta potential was observed, confirming the surface charge of the polymers. nih.gov The magnitude of the zeta potential was influenced by the drug-to-polymer ratio, with the highest (most negative) values observed at a 1:10 ratio, indicating optimal stability for these formulations. nih.gov Specifically, zeta potential values for Clindamycin Hydrochloride-PLGA nanoparticles ranged from -21.7 mV to -33.5 mV. nih.gov

The surface charge can also be intentionally modified. In one study, negatively charged Clindamycin-loaded PLGA nanoparticles (Cly/PNPs) exhibited a zeta potential of -16 ± 0.2 mV. nih.gov By contrast, coating the nanoparticles with polyethylenimine (PEI) resulted in positively charged nanoparticles (Cly/PPNPs) with a zeta potential of +13 ± 0.6 mV, a characteristic designed to enhance adhesion to negatively charged bacterial cell walls. nih.gov

Table 2: Zeta Potential of Various Clindamycin Nanoparticle Formulations

| Formulation Type | Description | Zeta Potential (mV) ± SD | Reference |

|---|---|---|---|

| CLH-PLA | Drug:Polymer Ratio 1:10 | -30.5 ± 4.95 | nih.gov |

| CLH-PLGA | Drug:Polymer Ratio 1:10 | -33.5 ± 3.0 | nih.gov |

| CLH/PLGA | Encapsulated Nanoparticle | -13.84 ± 0.94 | ijpmbs.com |

| Cly/PNPs | Negatively Charged PLGA NPs | -16 ± 0.2 | nih.gov |

| Cly/PPNPs | Positively Charged PEI-Coated PLGA NPs | +13 ± 0.6 | nih.gov |

Impurity Profiling and Control Strategies

Identification and Structural Elucidation of Process-Related Impurities

A comprehensive analysis of Clindamycin (B1669177) 3-Palmitate Hydrochloride has revealed a number of process-related impurities and degradation products. nih.govresearchgate.net High-performance liquid chromatography (HPLC) is a primary technique for detecting these impurities, with liquid chromatography-mass spectrometry (LC-MS) being instrumental in determining their molecular weights. nih.govresearchgate.net For definitive structural elucidation, impurities are often isolated from crude samples or enriched mother liquors using preparative HPLC. nih.govresearchgate.net Subsequently, a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy, is employed to characterize their precise chemical structures. nih.govresearchgate.net

Several key impurities have been identified and characterized, as detailed in the table below. nih.govresearchgate.net

| Impurity Name | Method of Identification |

| Clindamycin Palmitate Sulphoxides (α/β-isomers) | Spectral Data Analysis (¹H NMR, ¹³C NMR, MS, IR) |

| Clindamycin Laurate | Spectral Data Analysis (¹H NMR, ¹³C NMR, MS, IR) |

| Lincomycin (B1675468) Palmitate | Spectral Data Analysis (¹H NMR, ¹³C NMR, MS, IR) |

| Clindamycin Myristate | Spectral Data Analysis (¹H NMR, ¹³C NMR, MS, IR) |

| Epicindamycin Palmitate | Spectral Data Analysis (¹H NMR, ¹³C NMR, MS, IR) |

| Clindamycin Palmitate 3-Isomer | Spectral Data Analysis (¹H NMR, ¹³C NMR, MS, IR) |

| Clindamycin Pentadecanoate | Spectral Data Analysis (¹H NMR, ¹³C NMR, MS, IR) |

| Clindamycin B-Palmitate | Spectral Data Analysis (¹H NMR, ¹³C NMR, MS, IR) |

| Clindamycin Heptadecanoate | Spectral Data Analysis (¹H NMR, ¹³C NMR, MS, IR) |

| Clindamycin Stearate | Spectral Data Analysis (¹H NMR, ¹³C NMR, MS, IR) |

Further studies using UFLC-Q-TOF-MS/MS have identified additional impurities in dispersible tablet formulations, including clindamycin nonanoate, clindamycin decanoate, clindamycin monodecanoate, and clindamycin tridecanoate. researchgate.net The fragmentation patterns observed in mass spectrometry are crucial for identifying these lincosamide antibiotic-related impurities. researchgate.net

Research on Impurity Formation Mechanisms during Synthesis and Storage

The formation of impurities in Clindamycin 3-Palmitate Hydrochloride can occur during both the synthesis and storage of the drug substance. Understanding the mechanisms behind impurity formation is crucial for developing effective control strategies.

During synthesis, impurities can arise from various sources, including:

Starting materials and reagents: Impurities present in the starting materials, such as lincomycin, can be carried through the synthesis and appear in the final product. researchgate.net

Side reactions: The chemical transformations involved in the synthesis can lead to the formation of by-products.

Incomplete reactions: Unreacted intermediates can remain in the final product if the reaction does not go to completion.

A patented synthesis process for Clindamycin Palmitate Hydrochloride highlights several steps aimed at minimizing impurity formation. google.com This process involves the use of 2,2-dimethoxypropane (B42991) to create a protective group, followed by distillation to remove residual pyridine (B92270) and by-products. google.com The subsequent reaction with palmitoyl (B13399708) chloride is carefully controlled to promote the formation of the desired product with high purity. google.com

During storage, this compound can degrade when exposed to environmental factors such as heat, light, and humidity. veeprho.com This degradation can lead to a loss of potency and the formation of new impurities. veeprho.com Hydrolysis is a potential degradation pathway for the ester linkage in this compound, which would result in the formation of clindamycin and palmitic acid.

Analytical Method Validation for Impurity Detection and Quantification

To ensure the reliability of impurity testing, the analytical methods used for their detection and quantification must be properly validated. scirp.org High-performance liquid chromatography (HPLC) is the most commonly used technique for this purpose. nih.govresearchgate.netscirp.org

A validated isocratic reverse-phase HPLC method has been developed for the determination of Clindamycin Palmitate Hydrochloride. scirp.org This method was validated according to USP category I requirements, which include assessments of specificity, linearity, range, accuracy, precision, and robustness. scirp.org

Key validation parameters for an HPLC method for this compound impurity analysis are summarized below:

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The method should be able to separate the main compound from its impurities and degradation products. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A correlation coefficient (r²) of >0.999 is generally considered acceptable. scirp.org |

| Range | The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | For Clindamycin Palmitate Hydrochloride, a range of 15 - 500 µg/mL has been reported. scirp.org |

| Accuracy | The closeness of test results obtained by the method to the true value. | Accuracy is often expressed as the percent recovery by the assay of a known added amount of analyte. Recoveries between 92.0% and 103.8% have been reported. scirp.org |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Precision is typically expressed as the relative standard deviation (RSD). RSD values between 0.67% and 1.52% have been established. scirp.org |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | This provides an indication of its reliability during normal usage. |

Forced degradation studies are also conducted to demonstrate the specificity and stability-indicating nature of the analytical method. scirp.orgresearchgate.net These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.

Development of Impurity Control Strategies in Synthetic Process Research

The insights gained from impurity profiling and understanding their formation mechanisms are pivotal in developing effective control strategies during the synthesis of this compound. researchgate.net The goal is to optimize the manufacturing process to minimize the formation of impurities and ensure their removal to acceptable levels. researchgate.net

Key strategies for impurity control include:

Control of Starting Materials: Ensuring the purity of starting materials, such as clindamycin hydrochloride, is a critical first step. google.com

Optimization of Reaction Conditions: Careful control of reaction parameters like temperature, reaction time, and the stoichiometry of reagents can significantly reduce the formation of by-products. google.com The patented synthesis process, for instance, specifies a particular temperature for the reaction between palmitoyl chloride and 3,4-o-isopropylidene-clindamycin to enhance the purity of the final product. google.com

Purification Techniques: The use of appropriate purification methods, such as crystallization, chromatography, and washing steps, is essential for removing impurities from the final product. google.com The described synthesis process includes steps for washing the product with a detergent and water to remove impurities. google.com

In-Process Controls: Implementing in-process controls allows for the monitoring of the reaction at various stages and making necessary adjustments to minimize impurity formation.

By integrating these control strategies into the synthetic process, it is possible to consistently produce high-purity this compound that meets the stringent requirements of regulatory agencies. google.com

Computational Chemistry and Molecular Modeling Applications

Molecular Dynamics Simulations of Clindamycin (B1669177) 3-Palmitate Hydrochloride

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational dynamics and stability of Clindamycin 3-Palmitate Hydrochloride in various environments. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles can be understood from simulations of clindamycin derivatives. nih.gov

MD simulations of clindamycin derivatives interacting with protein targets have been performed to assess the stability of the resulting complexes. nih.gov In such studies, the root mean square deviation (RMSD) of the atomic positions is monitored over the simulation time to determine if the system has reached a stable conformational state. nih.gov For example, in a study of a clindamycin derivative (referred to as compound 3) with various protein targets, MD simulations were run for 10 to 30 nanoseconds. nih.gov The convergence of the RMSD values indicated the formation of stable complexes, allowing for the identification of preferential binding partners. nih.gov

These simulations typically employ force fields like AMBER99SB-ILDN for the protein and GAFF (General Amber Force Field) for the ligand, with water molecules often modeled using the TIP3P model. nih.govnih.gov The system is placed in a simulation box, and its energy is minimized before the production simulation is run under controlled temperature and pressure, mimicking physiological conditions. nih.govnih.gov The insights gained from such simulations on related compounds can be extrapolated to predict the behavior of this compound, particularly how the long palmitate chain might influence its flexibility and interactions with biological membranes or enzymes.

Table 1: Parameters often used in Molecular Dynamics Simulations of Clindamycin Derivatives

| Parameter | Description | Typical Value/Method |

| Force Field (Protein) | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | AMBER99SB-ILDN nih.gov |

| Force Field (Ligand) | A force field designed for small organic molecules. | GAFF (General Amber Force Field) nih.gov |

| Water Model | A model used to simulate the behavior of water molecules. | TIP3P nih.govnih.gov |

| Simulation Time | The duration of the molecular dynamics simulation. | 10 - 30 nanoseconds nih.gov |

| Stability Metric | A measure to assess the stability of the simulated system. | Root Mean Square Deviation (RMSD) nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. Studies have been conducted on clindamycin and its hydrochloride form, which are directly relevant to understanding this compound. researchgate.netejtas.com

These calculations, often using methods like Density Functional Theory (DFT) with the B3LYP functional, can elucidate the role of intramolecular hydrogen bonds in determining the most stable conformation of the clindamycin molecule. nih.gov For clindamycin, the structure with an intramolecular hydrogen bond between the carbonyl group and a hydroxyl group (C=O…H–O) has been shown to be the most stable conformer. nih.gov The stability of this conformer is further influenced by charge transfer between the pyrrolidine-derivative ring and the methylthiolincosamide sugar moiety. nih.gov

The hydrochloride form of clindamycin has been found to be the most reactive species in both the gas phase and in aqueous solution, as indicated by its calculated energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ejtas.com A smaller HOMO-LUMO gap generally suggests higher reactivity. Natural Bond Orbital (NBO) analysis can reveal details about electron delocalization and donor-acceptor interactions within the molecule, such as n→σ* and n→π* transitions, which are important for understanding its chemical behavior. ejtas.com The addition of the palmitate ester at the 3-position would be expected to influence the electron distribution and steric accessibility of the clindamycin core, which could be further investigated using these quantum chemical methods.

Table 2: Calculated Properties of Clindamycin Hydrochloride from Quantum Chemical Studies

| Property | Significance | Finding |

| Solvation Energy | The energy change when a solute is transferred from a vacuum to a solvent. | -301.83 kJ/mol in aqueous solution. ejtas.com |

| HOMO-LUMO Gap | An indicator of chemical reactivity; a smaller gap suggests higher reactivity. | The hydrochloride form exhibits a smaller gap compared to the base form, indicating higher reactivity. ejtas.com |

| NBO Transitions | Indicate intramolecular electron delocalization and donor-acceptor interactions. | Presence of n→σ* and n→π* transitions. ejtas.com |

| Intramolecular Hydrogen Bonds | Non-covalent interactions that contribute to conformational stability. | The C=O…H–O hydrogen bond is a key feature of the most stable conformer of clindamycin. nih.gov |

In Silico Prediction of Stability and Degradation Pathways